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molecular formula C9H11O5P B8539312 Phosphinecarboxylic acid, dimethoxy-, phenyl ester, oxide CAS No. 72304-75-7

Phosphinecarboxylic acid, dimethoxy-, phenyl ester, oxide

Cat. No. B8539312
M. Wt: 230.15 g/mol
InChI Key: ZLTYWIDYZFPWLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04591583

Procedure details

From 10.0 ml (85 mmole) of trimethylphosphite and 10.0 g (64 mmole) of phenylchloroformate. (100° C., 2 hours). Yield 11.0 g (75%). Bp0.5 125°-7° C. nD25 1,4907.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][P:3]([O:6][CH3:7])[O:4][CH3:5].[C:8]1([O:14][C:15](Cl)=[O:16])[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1>>[O:14]([C:15]([P:3](=[O:2])([O:6][CH3:7])[O:4][CH3:5])=[O:16])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
COP(OC)OC
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
C1(=CC=CC=C1)OC(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(100° C., 2 hours)
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Bp0.5 125°-7° C.

Outcomes

Product
Name
Type
Smiles
O(C1=CC=CC=C1)C(=O)P(OC)(OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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